molecular formula C8H6ClFN2O B8390864 6-Chloro-3,4-dihydro-7-fluoro-quinoxaline-2(1H)-one

6-Chloro-3,4-dihydro-7-fluoro-quinoxaline-2(1H)-one

Cat. No.: B8390864
M. Wt: 200.60 g/mol
InChI Key: KYCPKRWUQKGWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydro-7-fluoro-quinoxaline-2(1H)-one is a useful research compound. Its molecular formula is C8H6ClFN2O and its molecular weight is 200.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClFN2O

Molecular Weight

200.60 g/mol

IUPAC Name

6-chloro-7-fluoro-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H6ClFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13)

InChI Key

KYCPKRWUQKGWMN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2N1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(5′-chloro-4′-fluoro-2′-nitrophenyl)glycine sodium salt (0.650 g, 2.61 mmol) and tin (11) chloride dihydrate (1.770 g, 7.845 mmol) in ethanol (10.5 mL) was refluxed for 1 h. It was then cooled to room temperature and 5 mL ethanol was removed under vacuum. The precipitated solid was collected by filtration under vacuum, washed with ethanol (3 mL) and dried to obtain 0.311 g (59%) title compound as an off-white powder; 1H NMR (DMSO-d6) δ 3.69 (s, 2H), 6.08 (s, 1H), 6.65 (d, 1H, J=9.9 Hz), 6.71 (d, 1H, J=7.2 Hz), 10.39 (s, 1H). The solvent from the filtrate was removed under vacuum. The residue was diluted with water (15.0 mL) and the pH was adjusted with 10% Na2CO3 to ˜9. The resulting suspension was extracted with ethyl acetate (50 mL). The ethyl acetate was dried over anhydrous Na2SO4 and removed under vacuum to yield further 0.118 g (22%) of pure (1H NMR) title compound for a combined yield of 81%.
Name
N-(5′-chloro-4′-fluoro-2′-nitrophenyl)glycine sodium salt
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.